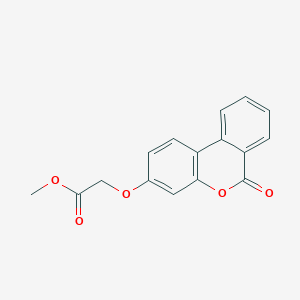

Methyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate typically involves the reaction of 6-oxo-6H-benzo©chromen-3-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate can be compared with similar compounds such as:

Isopropyl ((3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-1-YL)oxy)acetate: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.

4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate: Another related compound with structural similarities but distinct functional groups.

Biological Activity

Methyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate is a compound belonging to the class of benzo[c]chromenes, which are recognized for their diverse biological activities. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a chromone core, characterized by a benzopyran structure with a carbonyl group at position 6. The methyl ester functional group enhances its solubility and bioavailability, making it an attractive candidate for pharmacological applications.

Molecular Formula: C12H10O4

Molecular Weight: 218.21 g/mol

Antioxidant Activity

Research indicates that compounds with a benzo[c]chromene structure exhibit significant antioxidant properties. These activities are attributed to the ability of the chromene moiety to scavenge free radicals and inhibit oxidative stress-related damage in cells.

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression, such as phosphodiesterase (PDE), leading to increased levels of cyclic nucleotides that promote cell signaling pathways associated with apoptosis .

- Modulation of Gene Expression : It has been suggested that this compound can influence gene expression related to oxidative stress response and apoptosis, further contributing to its protective effects against cellular damage .

Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical activity, suggesting its potential utility in preventing oxidative stress-related diseases.

Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties .

Study 3: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation with IC50 values ranging from 15 to 30 µM, indicating promising anticancer activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activities |

|---|---|---|

| This compound | Benzo[c]chromene core | Antioxidant, anti-inflammatory, anticancer |

| Curcumin | Diarylheptanoid | Anti-inflammatory, antioxidant |

| Betulinic Acid | Pentacyclic triterpene | Noted for anticancer properties |

Properties

Molecular Formula |

C16H12O5 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

methyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate |

InChI |

InChI=1S/C16H12O5/c1-19-15(17)9-20-10-6-7-12-11-4-2-3-5-13(11)16(18)21-14(12)8-10/h2-8H,9H2,1H3 |

InChI Key |

UUOVBLJTYHSWKS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.